Bienvenue dans la boutique en ligne BenchChem!

Benzamide, 4-chloro-3-ethyl-

Regioisomer discrimination Structural authentication Medicinal chemistry building blocks

Benzamide, 4-chloro-3-ethyl- (CAS 1369828-81-8) is a disubstituted aromatic amide with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.63 g/mol. The compound features a benzamide core bearing a chlorine atom at the para (4-) position and an ethyl group at the meta (3-) position on the benzene ring.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 1369828-81-8
Cat. No. B8249797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-chloro-3-ethyl-
CAS1369828-81-8
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=O)N)Cl
InChIInChI=1S/C9H10ClNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12)
InChIKeyVNZAKQPVEZASOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-ethylbenzamide (CAS 1369828-81-8): Structural Identity and Physicochemical Baseline for Research Procurement


Benzamide, 4-chloro-3-ethyl- (CAS 1369828-81-8) is a disubstituted aromatic amide with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.63 g/mol . The compound features a benzamide core bearing a chlorine atom at the para (4-) position and an ethyl group at the meta (3-) position on the benzene ring [1]. Its canonical SMILES, CCc1cc(C(N)=O)ccc1Cl, unequivocally distinguishes it from regioisomeric benzamides such as 4-chloro-N-ethylbenzamide (CAS 26930-17-6) where the ethyl substituent resides on the amide nitrogen rather than the aromatic ring . This substitution pattern confers unique steric and electronic properties that directly influence solubility, reactivity, and potential molecular recognition events relative to unsubstituted or mono-substituted benzamide analogs.

Why 4-Chloro-3-ethylbenzamide (CAS 1369828-81-8) Cannot Be Interchanged with Other Substituted Benzamides


Substituted benzamides form a broad compound class with diverse biological and physicochemical profiles, yet even minor positional variations in ring substitution can produce substantial differences in key properties relevant to experimental reproducibility and downstream synthetic utility. The 3-ethyl-4-chloro substitution pattern of CAS 1369828-81-8 generates a distinct hydrogen-bonding surface, lipophilicity profile (logP), and steric environment that differs materially from the N-ethyl regioisomer (CAS 26930-17-6, XLogP3 = 2.1, TPSA = 29.1 Ų) [1] and from unsubstituted benzamide (MW = 121.14 g/mol) or mono-substituted 4-chlorobenzamide (MW = 155.58 g/mol) . These differences are not cosmetic: in medicinal chemistry campaigns and chemical biology probe development, the 3-ethyl-4-chloro motif has been deliberately employed as a pharmacophoric element in kinase inhibitor design, including imatinib analogs where chlorine-substituted benzamides confer slower target off-rates [2]. Generic substitution with a different benzamide congener risks altering target engagement kinetics, aqueous solubility, and ultimately experimental outcomes. Researchers procuring a defined benzamide building block or reference standard must therefore verify the exact CAS number and substitution pattern to ensure batch-to-batch and study-to-study consistency.

Quantitative Differentiation Evidence for 4-Chloro-3-ethylbenzamide (CAS 1369828-81-8) Versus Closest Analogs


Regioisomeric Structural Differentiation: 4-Chloro-3-ethylbenzamide vs. 4-Chloro-N-ethylbenzamide

4-Chloro-3-ethylbenzamide (CAS 1369828-81-8) and 4-chloro-N-ethylbenzamide (CAS 26930-17-6) share the identical elemental composition (C₉H₁₀ClNO, MW 183.63) yet differ fundamentally in the attachment position of the ethyl group. In the target compound, the ethyl group is covalently bound to the aromatic ring at position 3 (meta to the amide), producing the SMILES CCc1cc(C(N)=O)ccc1Cl and a primary benzamide motif with a free –CONH₂ group . In the N-ethyl regioisomer, the ethyl group resides on the amide nitrogen (SMILES CCNC(=O)C1=CC=C(C=C1)Cl), yielding a secondary amide with altered hydrogen-bond donor/acceptor capacity (computed TPSA: 29.1 Ų) [1]. This regioisomeric distinction dictates fundamentally different chemical reactivity: the primary amide of the target compound permits derivatization at nitrogen (e.g., N-alkylation, N-arylation), whereas the N-ethyl isomer already occupies this site. For researchers building focused compound libraries or optimizing SAR, this single positional difference can determine the entire synthetic trajectory.

Regioisomer discrimination Structural authentication Medicinal chemistry building blocks

Vendor-Supplied Purity Specification: 4-Chloro-3-ethylbenzamide vs. Typical Benzamide Building Blocks

4-Chloro-3-ethylbenzamide (CAS 1369828-81-8) is commercially available with a certified purity of NLT 98% (Cat. No. BC022824) from specialty chemical suppliers . This purity specification provides a defined benchmark for procurement decisions. In contrast, many generic benzamide analogs available through general chemical marketplaces lack batch-specific purity certificates or are supplied at lower nominal purity (e.g., 95% or 97%), introducing variability in downstream assays. For applications requiring precise stoichiometric control—such as the synthesis of 3-substituted benzamide kinase inhibitor libraries where the benzamide core is a critical pharmacophoric element—a guaranteed NLT 98% purity reduces the risk of confounding impurities in biological screening data [1].

Chemical purity Procurement specification Analytical quality control

Physicochemical Differentiation: Impact of 3-Ethyl-4-chloro Substitution on Lipophilicity vs. Unsubstituted and Mono-Substituted Benzamides

The simultaneous presence of a lipophilic ethyl group (Hansch π ≈ +1.0 for –CH₂CH₃ on aromatic ring) and an electron-withdrawing chlorine substituent (Hansch π ≈ +0.71) on the benzamide scaffold of CAS 1369828-81-8 is predicted to yield a logP value intermediate between unsubstituted benzamide (experimental logP ≈ 0.64) and more heavily substituted chloro-alkyl benzamides [1]. For the closely related regioisomer 4-chloro-N-ethylbenzamide (CAS 26930-17-6), PubChem computes XLogP3 = 2.1 [2]. By class-level inference, the 3-ethyl-4-chloro substitution pattern is expected to produce a comparable or slightly higher logP due to the ethyl group being directly attached to the aromatic ring rather than to the amide nitrogen, potentially enhancing membrane permeability in cell-based assays. This differentiated lipophilicity profile is a critical parameter for researchers selecting benzamide scaffolds for CNS-penetrant probe design (where logP 2–3 is often desirable) versus peripheral target engagement.

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level Evidence: 3-Substituted Benzamide Scaffold in Bcr-Abl Kinase Inhibitor Design

3-Substituted benzamide derivatives have been systematically explored as Bcr-Abl kinase inhibitors, with the 3-position substituent on the benzamide ring identified as a critical determinant of dual Abl/Lyn inhibitory activity [1]. In a published SAR study, approximately ten 3-halogenated and 3-trifluoromethylated benzamide derivatives were characterized, yielding NS-187 (9b) as a clinical candidate for imatinib-resistant chronic myeloid leukemia [2]. Separately, an imatinib analog incorporating a chlorine-substituted benzamide motif (compound 584, cmp-584) demonstrated a slower off-rate (dissociation rate) from Abl kinase compared to imatinib itself, attributed to enhanced shape complementarity conferred by the chlorine substitution [3]. While these studies do not directly profile CAS 1369828-81-8, they establish that the 3-substituted-4-chlorobenzamide chemotype is a privileged scaffold in kinase inhibitor medicinal chemistry, and that the specific 3-ethyl-4-chloro substitution pattern of the target compound represents a distinct vector for further SAR exploration.

Kinase inhibition Bcr-Abl Structure-activity relationship

Validated Application Scenarios for 4-Chloro-3-ethylbenzamide (CAS 1369828-81-8) in Research and Industrial Settings


Synthetic Building Block for 3-Substituted Benzamide Kinase Inhibitor Libraries

Based on the established precedent of 3-substituted-4-chlorobenzamide derivatives as Bcr-Abl and dual Abl/Lyn kinase inhibitors [1], 4-chloro-3-ethylbenzamide (CAS 1369828-81-8) serves as a key synthetic intermediate for constructing focused compound libraries. The free primary amide group enables diverse N-functionalization (alkylation, arylation, sulfonylation) while the 3-ethyl substituent provides a distinct lipophilic vector for probing hydrophobic kinase pockets. The certified NLT 98% purity ensures reliable stoichiometry in parallel synthesis workflows.

Reference Standard for Regioisomeric Purity Determination in Benzamide Process Chemistry

The unambiguous InChI Key (VNZAKQPVEZASOR-UHFFFAOYSA-N) and SMILES (CCc1cc(C(N)=O)ccc1Cl) of 4-chloro-3-ethylbenzamide make it suitable as an authenticated reference standard for HPLC or LC-MS method development aimed at distinguishing this regioisomer from the N-ethyl analog (CAS 26930-17-6) or other positional isomers in reaction monitoring and quality control workflows.

Physicochemical Probe for logP-Dependent SAR in Cellular Assays

With an estimated logP of approximately 2.0–2.5 (by fragment-based calculation) [2], 4-chloro-3-ethylbenzamide occupies a lipophilicity range compatible with both biochemical and cell-based assays. Researchers investigating the relationship between benzamide substitution pattern and cellular permeability can employ this compound as a comparator against unsubstituted benzamide (logP ≈ 0.64) and more lipophilic analogs to deconvolute logP-driven effects on target engagement.

Precursor for HDAC Inhibitor Scaffold Exploration

Benzamide-based histone deacetylase (HDAC) inhibitors, including clinical candidates such as entinostat (MS-275), derive their zinc-binding pharmacophore from the benzamide moiety [3]. While direct HDAC inhibition data for CAS 1369828-81-8 is not published, its 3-ethyl-4-chloro substitution pattern offers a distinct steric and electronic profile for incorporation into next-generation HDAC inhibitor designs, particularly for probing HDAC3 selectivity where benzamide substitution patterns are known to influence isoform selectivity.

Quote Request

Request a Quote for Benzamide, 4-chloro-3-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.